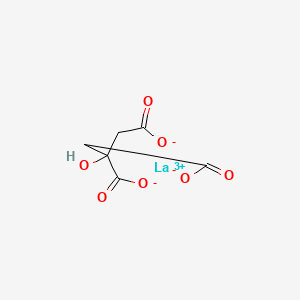
6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a quinoline moiety fused to a dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline derivative and the dihydropyridine precursor.
Cyclization Reaction: The quinoline derivative undergoes a cyclization reaction with the dihydropyridine precursor under acidic or basic conditions to form the fused ring system.
Nitrile Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, often using cyanide sources such as sodium cyanide or potassium cyanide.
Oxidation: The final step involves the oxidation of the intermediate compound to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group or the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Oxidized derivatives of the dihydropyridine ring.
Reduction Products: Amines or other reduced forms of the nitrile group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the dihydropyridine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in 6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile provides unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various fields.
属性
IUPAC Name |
6-methyl-2-oxo-5-quinolin-6-yl-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-10-14(8-13(9-17)16(20)19-10)11-4-5-15-12(7-11)3-2-6-18-15/h2-8H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLHNUOGIZYKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162856 |
Source


|
| Record name | Win 63291 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144967-96-4 |
Source


|
| Record name | Win 63291 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144967964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Win 63291 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














